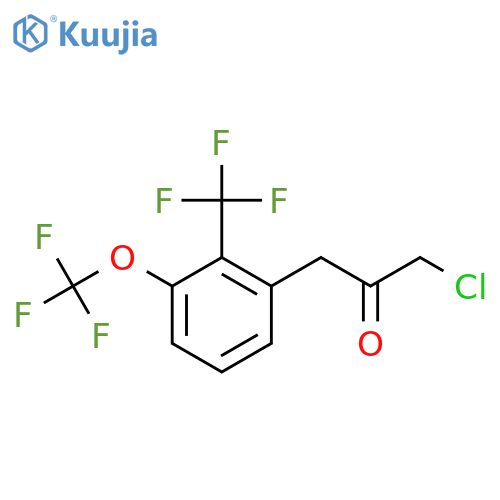Cas no 1806399-84-7 (1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one)

1806399-84-7 structure
商品名:1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
CAS番号:1806399-84-7
MF:C11H7ClF6O2
メガワット:320.615503549576
CID:4986628
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
-
- インチ: 1S/C11H7ClF6O2/c12-5-7(19)4-6-2-1-3-8(20-11(16,17)18)9(6)10(13,14)15/h1-3H,4-5H2
- InChIKey: FHIGFTLVWGOEJI-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC=C(C=1C(F)(F)F)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003938-1g |
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one |
1806399-84-7 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
| Alichem | A013003938-250mg |
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one |
1806399-84-7 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A013003938-500mg |
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one |
1806399-84-7 | 97% | 500mg |
831.30 USD | 2021-07-04 |
1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1806399-84-7 (1-Chloro-3-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
